molecular formula C7H5N5O2 B2496005 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 157842-35-8

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No. B2496005
Key on ui cas rn: 157842-35-8
M. Wt: 191.15
InChI Key: KLPMHDZRVHSKFI-UHFFFAOYSA-N
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Patent
US08552022B2

Procedure details

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (100 mg, 0.523 mmol) from step 1 of this example was added Pd/C (111 mg, 0.105 mmol) and methanol (5.2 mL). Set the reaction on Parr Shaker at 50 psi (345 kPa) for overnight. The solution was filtered through CELITE and rinsed with methanol to give the title compound as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
111 mg
Type
catalyst
Reaction Step Two
Quantity
5.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[N:8][CH:9]=1)([O-])=O>[Pd].CO>[N:10]1([C:7]2[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH:14]=[N:13][CH:12]=[N:11]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)N1N=CN=C1
Step Two
Name
Quantity
111 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
5.2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction on Parr Shaker at 50 psi (345 kPa) for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through CELITE
WASH
Type
WASH
Details
rinsed with methanol

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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